molecular formula C12H7Cl2NO3 B1453911 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid CAS No. 143028-31-3

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid

Cat. No. B1453911
CAS RN: 143028-31-3
M. Wt: 284.09 g/mol
InChI Key: SCXBSWPJJRNIHJ-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 143028-31-3 . It has a molecular weight of 284.1 and its IUPAC name is 6-(3,4-dichlorophenoxy)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is 1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) .


Physical And Chemical Properties Analysis

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Pharmacology

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid: has been explored for its potential pharmacological properties. Derivatives of this compound have shown a broad spectrum of biological activities, including analgesic and sedative effects . These compounds have been studied for their potential to treat diseases of the nervous and immune systems , as well as for their antidiabetic , antimycobacterial , antiviral , and antitumor activities .

Agriculture

In the agricultural sector, this compound is utilized in herbicides like GrazonNext® HL to control broadleaf weeds in pastures and rangelands . It offers a systemic mode of action and residual activity, providing season-long control with a single application .

Biotechnology

Within biotechnology, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is used as a research chemical. It’s involved in the synthesis of complex molecules that could be used for various biotechnological applications, including the development of new pharmaceuticals .

Environmental Science

This compound’s derivatives are being studied for their environmental impact, particularly in the context of pesticide properties and eco-toxicity. Understanding its behavior in the environment is crucial for developing safer and more effective agrochemicals .

Materials Science

In materials science, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid serves as an intermediate in the synthesis of organic compounds that could be used in the creation of new materials. Its derivatives are important raw materials in organic synthesis, potentially useful in manufacturing pharmaceuticals and dyestuffs .

Analytical Chemistry

The compound is also significant in analytical chemistry, where it’s used in the synthesis of analytical reagents. These reagents are essential for various analytical procedures, such as chromatography and spectrometry, to identify and quantify other substances .

Safety and Hazards

The safety information for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid indicates that it is a potential hazard. The GHS pictograms include GHS07, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXBSWPJJRNIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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